![molecular formula C17H17F3N4O B2521449 N-(3-(Trifluormethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamid CAS No. 2034604-60-7](/img/structure/B2521449.png)

N-(3-(Trifluormethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

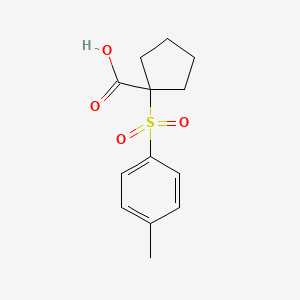

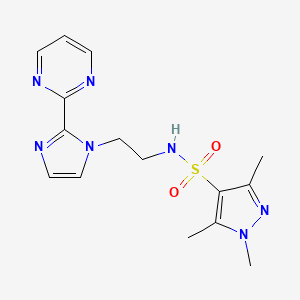

N-(3-(trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide is a useful research compound. Its molecular formula is C17H17F3N4O and its molecular weight is 350.345. The purity is usually 95%.

BenchChem offers high-quality N-(3-(trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Diese Verbindung wurde synthetisiert und auf ihre antibakteriellen Eigenschaften untersucht . Es wurde festgestellt, dass sie als Wachstumsinhibitor von antibiotikaresistenten grampositiven Bakterien wirkt . Sie verhindert auch die Entwicklung von Biofilmen durch Methicillin-resistenter Staphylococcus aureus (MRSA) und Enterococcus faecalis .

Antifungal Aktivität

Die Verbindung wurde auch synthetisiert und auf ihre antifungalen Eigenschaften untersucht . Es wurde festgestellt, dass sie gegen verschiedene Arten von phytopathogenen Pilzen wirksam ist .

Biofilm-Eradikation

Es wurde festgestellt, dass die Verbindung wirksam bei der Eradikation von vorgeformten Biofilmen ist, und sie erwies sich als wirksamer als das Kontrollantibiotikum Vancomycin .

Niedrige Toxizität

Die Verbindung zeigte eine geringe Toxizität für kultivierte menschliche embryonale Nierenzellen, was auf ein mögliches sicheres Einsatzgebiet in medizinischen Anwendungen hindeutet .

Potenz gegen resistente Stämme

Es wurde festgestellt, dass die Verbindung sehr potent gegen Meropenem-, Oxacillin- und Vancomycin-resistente klinische Isolate von Enterococcus faecium wirkt .

Hemmung der Makromolekülsynthese

Untersuchungen zum Wirkmechanismus durch Durchführung von Studien zur Hemmung der Makromolekülsynthese zeigten ein breites Spektrum an inhibitorischen Wirkungen, was auf Zielmoleküle hindeutet, die eine globale Wirkung auf die bakterielle Zellfunktion haben .

Einsatz in Agrochemikalien

Trifluormethylpyridin-Derivate, wie diese Verbindung, werden zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt .

Einsatz in Pharmazeutika

Mehrere Trifluormethylpyridin-Derivate werden auch in der pharmazeutischen und veterinärmedizinischen Industrie eingesetzt .

Wirkmechanismus

Target of Action

Similar compounds have been found to be effective growth inhibitors of antibiotic-resistant gram-positive bacteria . They prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Mode of Action

The compound interacts with its targets by inhibiting their growth and preventing the development of biofilms . Investigations into the mode of action by performing macromolecular synthesis inhibition studies showed a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .

Biochemical Pathways

It can be inferred that the compound interferes with the pathways involved in the growth and biofilm formation of antibiotic-resistant gram-positive bacteria .

Result of Action

The compound’s action results in the effective inhibition of growth and prevention of biofilm development in antibiotic-resistant Gram-positive bacteria . These compounds eradicated the preformed biofilms effectively and were found to be more effective than the control antibiotic vancomycin .

Eigenschaften

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O/c18-17(19,20)11-3-1-4-12(9-11)21-16(25)23-7-8-24-15(10-23)13-5-2-6-14(13)22-24/h1,3-4,9H,2,5-8,10H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBZRUXVHSVAGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3CN(CCN3N=C2C1)C(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2521367.png)

![2-{[(prop-2-yn-1-yl)amino]methylidene}propanedinitrile](/img/structure/B2521373.png)

![N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2521374.png)

![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2521378.png)

![1-(4-chlorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclopentane-1-carboxamide](/img/structure/B2521386.png)

![8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2521388.png)